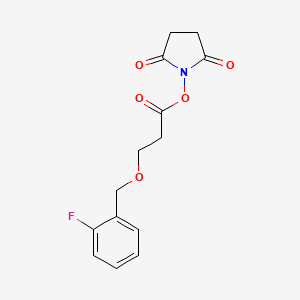

3-((2-fluorobencil)oxi)propanoato de 2,5-dioxopirrolidin-1-ilo

Descripción general

Descripción

2,5-Dioxopyrrolidin-1-yl 3-((2-fluorobenzyl)oxy)propanoate is a chemical compound with the molecular formula C14H14FNO5 and a molecular weight of 295.26 g/mol. It is primarily used as a linker in antibody-drug conjugation (ADC) processes. This compound is known for its role in facilitating the attachment of drugs to antibodies, enhancing the targeted delivery of therapeutic agents.

Aplicaciones Científicas De Investigación

2,5-Dioxopyrrolidin-1-yl 3-((2-fluorobenzyl)oxy)propanoate has several scientific research applications:

Chemistry: It is used as a linker in the synthesis of complex molecules, particularly in the field of ADCs.

Biology: The compound is utilized in the development of bioconjugates for targeted drug delivery systems.

Medicine: It plays a crucial role in the formulation of ADCs, which are used in cancer therapy to deliver cytotoxic drugs specifically to cancer cells.

Industry: The compound is employed in the production of various pharmaceuticals and biotechnological products.

Mecanismo De Acción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dioxopyrrolidin-1-yl 3-((2-fluorobenzyl)oxy)propanoate typically involves the reaction of 2,5-dioxopyrrolidin-1-yl with 3-((2-fluorobenzyl)oxy)propanoic acid under specific conditions. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane (DCM) .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .

Análisis De Reacciones Químicas

Types of Reactions

2,5-Dioxopyrrolidin-1-yl 3-((2-fluorobenzyl)oxy)propanoate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the succinimide group is replaced by other nucleophiles.

Hydrolysis: The ester bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reaction is typically carried out in polar aprotic solvents like DCM or acetonitrile.

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis can be done using sodium hydroxide (NaOH) or potassium hydroxide (KOH).

Major Products

Substitution Reactions: The major products depend on the nucleophile used. For example, using an amine nucleophile would yield an amide derivative.

Hydrolysis: The major products are 3-((2-fluorobenzyl)oxy)propanoic acid and succinimide.

Comparación Con Compuestos Similares

Similar Compounds

2,5-Dioxopyrrolidin-1-yl 3-(pyridin-2-yldisulfanyl)propanoate: Another linker used in bioconjugation, but with a different functional group that provides distinct reactivity.

2,5-Dioxopyrrolidin-1-yl 3-(3-methyl-3H-diazirin-3-yl)propanoate: A linker with a diazirine group, used for photoaffinity labeling.

Uniqueness

2,5-Dioxopyrrolidin-1-yl 3-((2-fluorobenzyl)oxy)propanoate is unique due to its specific functional groups that provide stability and reactivity suitable for ADC applications. Its ability to form stable conjugates with antibodies and drugs makes it a valuable tool in targeted drug delivery systems.

Actividad Biológica

2,5-Dioxopyrrolidin-1-yl 3-((2-fluorobenzyl)oxy)propanoate, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities, particularly in the context of anticonvulsant properties and other pharmacological applications. This article synthesizes current research findings, including case studies and data tables, to provide an authoritative overview of its biological activity.

Chemical Structure and Properties

The compound is characterized by the following chemical formula:

This structure includes a pyrrolidine ring and a fluorobenzyl ether moiety, which are crucial for its biological interactions.

Anticonvulsant Activity

Research has demonstrated that derivatives of 2,5-dioxopyrrolidin-1-yl compounds exhibit anticonvulsant properties. A study synthesized a library of N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides and evaluated their efficacy using the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) models in mice. The results indicated that several compounds provided significant protection against seizures:

| Compound | ED50 (mg/kg) MES | ED50 (mg/kg) scPTZ |

|---|---|---|

| 4 | 67.65 | 42.83 |

| 8 | 54.90 | 50.29 |

| 20 | - | 47.39 |

These compounds demonstrated better safety profiles compared to traditional antiepileptic drugs like valproic acid and ethosuximide .

The anticonvulsant effects are believed to be mediated through modulation of neurotransmitter systems, possibly involving GABAergic pathways. The presence of the dioxopyrrolidine moiety is thought to enhance the binding affinity to relevant receptors, thus influencing synaptic transmission.

Case Study 1: Efficacy in Animal Models

In a preclinical study, various derivatives were tested for their protective effects in seizure models. Compounds were administered intraperitoneally at a fixed dose of 100 mg/kg. Notably, compounds such as 4 and 8 showed over 50% protection in both seizure models, indicating their potential as effective anticonvulsants .

Case Study 2: Metabolic Stability

Another study focused on the metabolic stability of compound 8, which showed minimal metabolic change when exposed to human liver microsomes (HLMs). It also did not significantly inhibit the activity of cytochrome P450 isoform CYP3A4, suggesting a favorable pharmacokinetic profile for further development .

Additional Biological Activities

Beyond anticonvulsant properties, preliminary investigations into antimicrobial activity have shown that certain derivatives can exhibit moderate antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. This broad spectrum of activity highlights the versatility of dioxopyrrolidine derivatives in therapeutic applications .

Propiedades

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[(2-fluorophenyl)methoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FNO5/c15-11-4-2-1-3-10(11)9-20-8-7-14(19)21-16-12(17)5-6-13(16)18/h1-4H,5-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKGBAQYPCQKYSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCC2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14FNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.